![molecular formula C9H19NO2 B145655 (R)-tert-Butyl sec-butylcarbamate CAS No. 129991-09-9](/img/structure/B145655.png)
(R)-tert-Butyl sec-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl sec-butylcarbamate, also known as tBoc-Sec-Butylamine, is a chemical compound that is commonly used in scientific research as a protecting group for amine functional groups. This compound is synthesized through a multi-step process and has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of (R)-tert-Butyl sec-butylcarbamate involves the formation of a protective carbamate group on the amine functional group. This carbamate group prevents unwanted reactions from occurring during chemical reactions and can be easily removed after the reaction is complete.
Biochemical and Physiological Effects:
(R)-tert-Butyl sec-butylcarbamate does not have any known biochemical or physiological effects. This compound is used solely as a protecting group for amine functional groups in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-tert-Butyl sec-butylcarbamate in lab experiments include its ability to protect amine functional groups during chemical reactions, its ease of use, and its compatibility with a wide range of chemical reactions. However, the limitations of using this compound include its cost, the need for specialized equipment for synthesis, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of (R)-tert-Butyl sec-butylcarbamate in scientific research. One potential direction is the development of new protecting groups that are more efficient and cost-effective. Another potential direction is the use of this compound in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on the environment.
Synthesemethoden
The synthesis of (R)-tert-Butyl sec-butylcarbamate involves a multi-step process that begins with the reaction of tert-butylamine with phosgene. This reaction produces tert-butyl isocyanate, which is then reacted with sec-butylamine to produce (R)-tert-Butyl sec-butylcarbamate. The final product is purified through chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl sec-butylcarbamate is commonly used in scientific research as a protecting group for amine functional groups. This compound is used to protect amine groups during chemical reactions, preventing unwanted reactions from occurring. This compound is also used in the synthesis of peptides and other complex organic molecules.
Eigenschaften
CAS-Nummer |
129991-09-9 |
---|---|
Produktname |
(R)-tert-Butyl sec-butylcarbamate |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
JOLOYYRHPUVBJM-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.